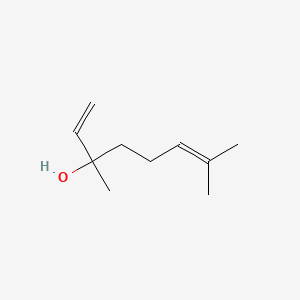Linalool is a natural product found in Camellia sinensis, Aristolochia triangularis, and other organisms with data available.
3,7-Dimethyl-1,6-octadien-3-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Clary Sage Oil (part of); Cinnamon Leaf Oil (part of); Cinnamon Bark Oil (part of) ... View More ...
C10H18O
(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2
Linalool
CAS No.: 22564-99-4
Cat. No.: VC13298176
Molecular Formula: C10H18O
C10H18O
(CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22564-99-4 |
|---|---|
| Molecular Formula | C10H18O C10H18O (CH3)2C=CH(CH2)2C(CH3)(OH)CH=CH2 |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 3,7-dimethylocta-1,6-dien-3-ol |
| Standard InChI | InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3 |
| Standard InChI Key | CDOSHBSSFJOMGT-UHFFFAOYSA-N |
| Impurities | Impurities typical for marketed substance: 3,7-dimethyloct-6-en-3-ol (18479-51-1; < = 1.9% v/v); 3,7-dimethyloct-6-en-1-yn-3-ol (29171-20-8; < 0.1% w/w); linalyl acetate (115-95-7; < 0.5% w/w). |
| SMILES | CC(=CCCC(C)(C=C)O)C |
| Canonical SMILES | CC(=CCCC(C)(C=C)O)C |
| Boiling Point | 198 °C 194.00 to 197.00 °C. @ 760.00 mm Hg 198-200 °C |
| Colorform | Colorless liquid Colorless to pale yellow liquid |
| Flash Point | 78 °C (172 °F) - closed cup 160 °F (71 °C) (closed cup) 75 °C |
| Melting Point | Freezing point: below -74 °C /OECD Guideline 102 (Melting point / Melting Range)/ < 25 °C |
Introduction
Chemical Identity and Structural Characteristics
Linalool (CAS 78-70-6) is an acyclic monoterpene alcohol characterized by a tertiary alcohol group and two unsaturated bonds. Its molecular weight of 154.25 g/mol and boiling point of 198–200°C contribute to its volatility, making it suitable for aromatherapy applications . The compound’s stereochemistry significantly influences its biological activity; for instance, (−)-linalool demonstrates stronger anxiolytic effects compared to its enantiomer .
Molecular Specifications
The following table summarizes key physicochemical properties of linalool:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 3,7-Dimethyl-1,6-octadien-3-ol |
| Optical Rotation () | (natural) |
| Solubility | Insoluble in water; miscible in ethanol |
Data derived from NIST and Foreverest Resources highlight its stability under standard conditions and compatibility with organic solvents.
Natural Occurrence and Synthetic Production
Linalool is abundant in essential oils of Cinnamomum camphora (camphorwood), Lavandula angustifolia (lavender), and Citrus sinensis (orange). Natural extraction methods, including steam distillation, yield enantiomerically enriched forms, whereas synthetic production via hydrogenation of α-pinene offers a cost-effective alternative for industrial-scale manufacturing .
Enantiomeric Distribution
Plant sources dictate enantiomeric ratios:
-
(+)-Linalool: Predominant in coriander (Coriandrum sativum) and sweet orange.
This chirality affects pharmacological efficacy; for example, (−)-linalool exhibits superior binding affinity to GABA receptors, enhancing its sedative properties .
Pharmacological and Therapeutic Effects
Neurological and Antidepressant Activity
Linalool’s interaction with the hypothalamic-pituitary-adrenal (HPA) axis and monoaminergic systems underpins its antidepressant potential. In menopausal rat models, inhalation of (−)-linalool restored stress-induced reductions in noradrenaline (42%) and dopamine (35%) levels, normalizing corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH) secretion . Microarray analyses revealed that linalool inhalation modulates 560 stress-related genes, including those encoding oxytocin and neuropeptide Y, which regulate emotional resilience .
Mechanisms of Action
-
GABAergic Modulation: Linalool potentiates GABA receptor currents, reducing neuronal excitability .
-
Neuroinflammation Suppression: Downregulation of NF-κB and COX-2 pathways mitigates neuroinflammatory responses in chronic stress models .
Cardiovascular Benefits
Hypertensive rat studies demonstrate linalool’s vasodilatory effects, mediated by inhibition of angiotensin II (Ang II)-induced vascular smooth muscle cell (VSMC) proliferation. At 50 μM, linalool reduced VSMC migration by 60% and suppressed ERK1/2 phosphorylation, a key pathway in vascular remodeling .
Anti-inflammatory and Analgesic Properties
Linalool’s inhibition of prostaglandin E (PGE) synthesis and IL-6 secretion underlies its efficacy in inflammatory pain models. Topical application reduced carrageenan-induced paw edema by 55% in mice, comparable to diclofenac .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume